An In-depth Technical Guide to 5-Ethoxy-5H-benzocycloheptene: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 5-Ethoxy-5H-benzocycloheptene: Synthesis, Characterization, and Potential Applications
Introduction
The benzocycloheptene scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique seven-membered ring fused to a benzene ring provides a rigid, three-dimensional framework that is amenable to diverse functionalization, making it an attractive template for the design of novel therapeutics. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antidepressant, anticonvulsant, and anti-inflammatory properties. This guide provides a comprehensive technical overview of a specific derivative, 5-Ethoxy-5H-benzocycloheptene (CAS No. 112270-51-6), a compound with potential for further exploration in drug discovery programs. Due to the limited availability of experimental data for this specific molecule in the public domain, this guide will present a proposed synthetic route and predicted physicochemical and spectroscopic properties based on established chemical principles and data from analogous compounds.
Chemical Structure and Physical Properties
5-Ethoxy-5H-benzocycloheptene possesses a core 5H-benzocycloheptene structure with an ethoxy group at the 5-position. The presence of this chiral center indicates that the molecule can exist as a racemic mixture of two enantiomers.
Molecular Structure:
Caption: Chemical structure of 5-Ethoxy-5H-benzocycloheptene.
Predicted Physical Properties:
The physical properties of 5-Ethoxy-5H-benzocycloheptene have been estimated based on its structure and comparison with related benzocycloheptene derivatives.
| Property | Predicted Value |
| Molecular Formula | C13H14O |
| Molecular Weight | 186.25 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Insoluble in water. |
| CAS Number | 112270-51-6 |
Proposed Synthesis
A plausible synthetic route to 5-Ethoxy-5H-benzocycloheptene starts from the commercially available 5H-benzocyclohepten-5-one. The proposed two-step synthesis involves the reduction of the ketone followed by an etherification reaction.
Synthetic Workflow:
Caption: Proposed synthetic workflow for 5-Ethoxy-5H-benzocycloheptene.
Step 1: Reduction of 5H-Benzocyclohepten-5-one to 5H-Benzocyclohepten-5-ol
The initial step involves the reduction of the ketone functionality of 5H-benzocyclohepten-5-one to the corresponding alcohol. Sodium borohydride (NaBH4) in methanol is a mild and effective reagent for this transformation, offering high yields and selectivity.
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Protocol:
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To a solution of 5H-benzocyclohepten-5-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 5H-Benzocyclohepten-5-ol.
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Causality: The hydride from sodium borohydride attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated by the methanol solvent to yield the alcohol.
Step 2: Williamson Ether Synthesis of 5-Ethoxy-5H-benzocycloheptene
The final step is a Williamson ether synthesis, a reliable method for forming ethers. The alcohol is first deprotonated with a strong base, such as sodium hydride, to form the more nucleophilic alkoxide, which then undergoes nucleophilic substitution with an ethyl halide.
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Protocol:
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To a solution of 5H-Benzocyclohepten-5-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
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Allow the mixture to stir at room temperature for 30 minutes.
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Add ethyl iodide (1.5 eq) dropwise to the reaction mixture.
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Stir the reaction at room temperature overnight.
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Quench the reaction carefully with water.
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Extract the mixture with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 5-Ethoxy-5H-benzocycloheptene.
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Causality: The strong base (NaH) deprotonates the alcohol to form a sodium alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide in an SN2 reaction to form the desired ether and sodium iodide as a byproduct.
Predicted Spectroscopic Data
The following spectroscopic data are predicted for 5-Ethoxy-5H-benzocycloheptene based on the analysis of its structure and comparison with similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic, olefinic, and aliphatic protons, as well as the ethoxy group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.4 | m | 4H | Aromatic protons |
| ~ 6.0-6.5 | m | 4H | Olefinic protons of the heptene ring |
| ~ 4.8 | t | 1H | Proton at C5 (methine proton) |
| ~ 3.5 | q | 2H | Methylene protons of the ethoxy group (-OCH2CH3) |
| ~ 1.2 | t | 3H | Methyl protons of the ethoxy group (-OCH2CH3) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140-145 | Quaternary aromatic carbons |
| ~ 125-135 | Aromatic and olefinic CH carbons |
| ~ 80 | C5 methine carbon (-CH-O-) |
| ~ 65 | Methylene carbon of the ethoxy group (-OCH2CH3) |
| ~ 15 | Methyl carbon of the ethoxy group (-OCH2CH3) |
IR (Infrared) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3050-3000 | C-H stretching (aromatic and olefinic) |
| ~ 2980-2850 | C-H stretching (aliphatic) |
| ~ 1600, 1480 | C=C stretching (aromatic) |
| ~ 1100 | C-O stretching (ether) |
MS (Mass Spectrometry):
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 186 | [M]⁺ (Molecular ion) |
| 157 | [M - C2H5]⁺ |
| 141 | [M - OC2H5]⁺ |
| 115 | Benzotropylium ion |
Potential Applications in Drug Development
While specific biological data for 5-Ethoxy-5H-benzocycloheptene is not available, the benzocycloheptene scaffold is a key component in several approved drugs, particularly those targeting the central nervous system. For instance, amitriptyline and nortriptyline are well-known tricyclic antidepressants that feature a dibenzocycloheptene core. The conformational rigidity and lipophilicity of the benzocycloheptene system are thought to contribute to its ability to interact with various biological targets.
The introduction of an ethoxy group at the 5-position of the 5H-benzocycloheptene core in 5-Ethoxy-5H-benzocycloheptene could modulate its pharmacokinetic and pharmacodynamic properties. The ether linkage is generally stable in vivo, and the ethoxy group can influence the molecule's polarity, solubility, and ability to cross the blood-brain barrier. Therefore, 5-Ethoxy-5H-benzocycloheptene represents a valuable starting point for the synthesis of new libraries of compounds for screening against a variety of biological targets, including but not limited to:
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Ion channels
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G-protein coupled receptors (GPCRs)
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Enzymes
Further derivatization of the aromatic ring or the heptene moiety could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
Conclusion
5-Ethoxy-5H-benzocycloheptene is a structurally interesting molecule with potential for application in medicinal chemistry and drug discovery. Although detailed experimental data for this compound is scarce, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles. The proposed synthetic route is practical and scalable, and the predicted spectroscopic data will be invaluable for the identification and characterization of the molecule. The benzocycloheptene scaffold continues to be a fertile ground for the development of new therapeutics, and 5-Ethoxy-5H-benzocycloheptene serves as a promising starting point for future research endeavors in this field.
References
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PubChem. 5H-Benzocycloheptene. National Center for Biotechnology Information. Available at: [Link]
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Bentor, Y. The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. 2019. Available at: [Link]
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A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. 2022. Available at: [Link]
